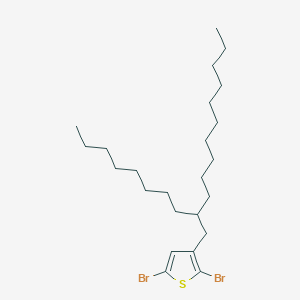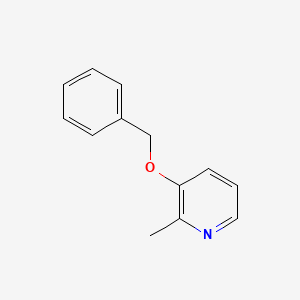
Butane, 2-cyclopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a cyclopropane derivative where a sec-butyl group is attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity due to the presence of the strained cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of 1-butene with diazomethane in the presence of a catalyst such as copper or rhodium. This reaction proceeds under mild conditions and yields sec-Butylcyclopropane as the primary product .
Industrial Production Methods
Industrial production of sec-Butylcyclopropane may involve the use of more scalable and efficient methods, such as the catalytic hydrogenation of 2-cyclopropyl-1-butene. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
sec-Butylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding alcohols or ketones.
Reduction: Hydrogenation of sec-Butylcyclopropane can lead to the formation of butane.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: sec-Butylcyclopropanol or sec-Butylcyclopropanone.
Reduction: Butane.
Substitution: sec-Butylchlorocyclopropane or sec-Butylbromocyclopropane.
Applications De Recherche Scientifique
sec-Butylcyclopropane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sec-Butylcyclopropane involves its interaction with molecular targets through its strained cyclopropane ring. This strain makes the compound more reactive, allowing it to participate in various chemical reactions. The cyclopropane ring can impose conformational rigidity on molecules, enhancing their binding affinity to specific targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Methylcyclopropane: A cyclopropane derivative with a methyl group.
Ethylcyclopropane: A cyclopropane derivative with an ethyl group.
Uniqueness of sec-Butylcyclopropane
sec-Butylcyclopropane is unique due to the presence of the sec-butyl group, which introduces additional steric and electronic effects compared to other cyclopropane derivatives. This makes it a valuable compound in synthetic chemistry and research applications .
Propriétés
Numéro CAS |
5750-02-7 |
|---|---|
Formule moléculaire |
C7H14 |
Poids moléculaire |
98.19 g/mol |
Nom IUPAC |
butan-2-ylcyclopropane |
InChI |
InChI=1S/C7H14/c1-3-6(2)7-4-5-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
INSSHDIMRIMVLZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


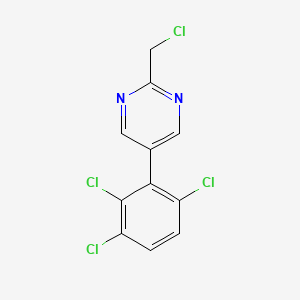
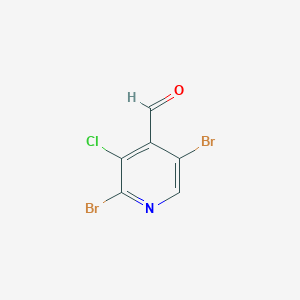
![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)

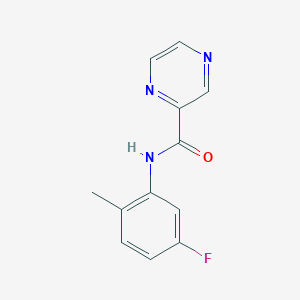
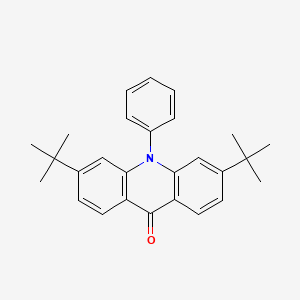
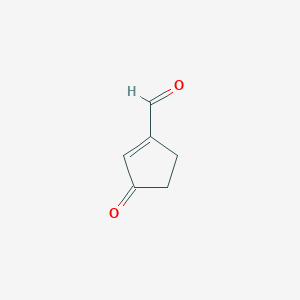
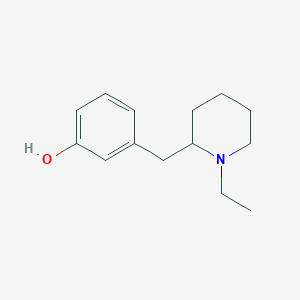
![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)

![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
